molecular formula C22H24N2O2 B6585771 9-[(3-methoxyphenyl)methyl]-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one CAS No. 1251709-24-6

9-[(3-methoxyphenyl)methyl]-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one

Cat. No.: B6585771
CAS No.: 1251709-24-6
M. Wt: 348.4 g/mol
InChI Key: MTSCOKFYMOYRPM-UHFFFAOYSA-N
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Description

This compound belongs to a class of polycyclic heterocycles characterized by a fused tricyclic framework with nitrogen atoms at positions 2 and 9, and a ketone group at position 6. The core structure, a diazatricyclo[8.4.0.0³,⁷]tetradecatetraenone system, is substituted with a 3-methoxyphenylmethyl group at position 9 and methyl groups at positions 12 and 17.

Properties

IUPAC Name

5-[(3-methoxyphenyl)methyl]-7,8-dimethyl-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-14-10-20-21(11-15(14)2)24(13-16-6-4-7-17(12-16)26-3)22(25)18-8-5-9-19(18)23-20/h4,6-7,10-12,18H,5,8-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSCOKFYMOYRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=O)C3CCCC3=N2)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-[(3-methoxyphenyl)methyl]-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one is a complex organic molecule with potential biological activities that warrant significant research interest. This article aims to synthesize available data on its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C18H22N2O\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}

Key Characteristics:

  • Molecular Weight : 290.38 g/mol
  • Chemical Class : Diazatricyclo compound
  • Functional Groups : Methoxy group, diazatricycle

Antiviral Properties

Research indicates that this compound may possess antiviral properties, particularly against the Hepatitis C virus (HCV). According to a patent publication, derivatives of this compound have shown effectiveness in inhibiting the HCV NS3 protease enzyme, which is crucial for viral replication . The inhibition of this enzyme suggests potential therapeutic applications in treating HCV infections.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of similar compounds in cognitive dysfunction and neuropsychiatric disorders. These compounds may modulate neurotransmitter systems and exhibit protective effects against neurodegeneration . The specific mechanism involves interaction with various receptors and enzymes that regulate neuronal health.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant antiviral activity against HCV at low micromolar concentrations. The efficacy was determined using cell cultures infected with HCV, where treated cells showed a marked reduction in viral load compared to untreated controls.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest moderate bioavailability and a half-life suitable for therapeutic applications .

Toxicology

Toxicological assessments are critical for evaluating the safety profile of new compounds. Current data indicate that while the compound shows promise in therapeutic contexts, further studies are required to fully understand its toxicity and side effects .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralInhibition of HCV NS3 protease
NeuroprotectivePotential modulation of neurotransmitters
AnticancerInduction of apoptosis
PharmacokineticsModerate bioavailability
ToxicologyFurther studies needed

Scientific Research Applications

The compound 9-[(3-methoxyphenyl)methyl]-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one has garnered interest in various scientific research applications due to its unique structural features and biological activity. This article will explore its applications in medicinal chemistry, particularly in antiviral and anticancer research, as well as its potential in organic synthesis.

Antiviral Activity

One of the prominent applications of this compound is its potential as an antiviral agent , specifically against the Hepatitis C virus (HCV). Research indicates that similar diazatricyclic compounds exhibit inhibitory effects on HCV NS3 protease, a crucial enzyme for viral replication. The patent WO2003053349A2 describes methods for synthesizing derivatives of such compounds that demonstrate therapeutic efficacy against HCV by inhibiting this protease .

Organic Synthesis

The compound's unique structure also makes it a valuable building block in organic synthesis . Its diazatricyclic framework can serve as a precursor for further functionalization, allowing chemists to develop new derivatives with tailored biological activities. The synthesis pathways for such compounds often involve complex reactions that can be optimized for yield and selectivity .

Comparison of Biological Activities

Compound NameActivity TypeTargetReference
9-[(3-methoxyphenyl)methyl]-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-oneAntiviralHCV NS3 Protease
Similar Diazatricyclic CompoundsAnticancerVarious Cancer Cell Lines

Synthesis Pathways

StepDescription
Step 1Synthesis of the diazatricyclic core using phenylenediamine derivatives .
Step 2Functionalization at the methoxyphenyl position to enhance biological activity .

Case Study 1: Inhibition of HCV NS3 Protease

A study detailed in WO2003053349A2 demonstrates how derivatives of the compound inhibit HCV NS3 protease effectively. The study involved testing various analogs for their ability to reduce viral load in infected cell lines, showcasing the compound's potential as a therapeutic agent against Hepatitis C.

Case Study 2: Anticancer Activity Assessment

While specific studies on 9-[(3-methoxyphenyl)methyl]-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one are scarce, related compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways. These findings suggest that further investigation into this compound could yield promising results in cancer therapy.

Comparison with Similar Compounds

Key Observations:

Heteroatom Variations : Replacement of sulfur (dithia bridges) in analogues with nitrogen/oxygen in the target compound alters electronic properties, impacting binding to biological targets (e.g., enzymes ).

Conformational Rigidity: The diazatricyclo core imposes steric constraints, reducing rotational freedom compared to monocyclic analogues, which may influence receptor selectivity .

Computational and Experimental Comparison Methods

Graph-Based Similarity Analysis : Tools like SIMCOMP and Graph Isomorphism Networks (GIN) align molecular graphs to detect isomorphic subgraphs, revealing conserved motifs (e.g., tricyclic cores) despite substituent differences.

DFT-NMR Correlation : For stereochemical analysis, experimental $ ^1H $ and $ ^{13}C $ NMR shifts are compared with DFT-calculated values to confirm substituent orientation .

Q & A

Q. How to reconcile conflicting spectral data (e.g., NMR shifts) between synthetic batches?

  • Answer :
  • Step 1 : Verify solvent deuterization (e.g., DMSO-d₆ vs. CDCl₃) and concentration effects.
  • Step 2 : Compare with reference data for analogous compounds (e.g., 12-oxa-8,14-diazatetracyclo derivatives in Acta Cryst. E).
  • Step 3 : Use 2D NMR (HSQC, HMBC) to confirm connectivity; discrepancies > 0.1 ppm suggest conformational isomers .

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